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Compound of Interest

Compound Name: 2-Iodo-5-nitrosobenzamide

Cat. No.: B15164458 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, specific experimental Nuclear Magnetic Resonance (NMR)

and Infrared (IR) spectral data for 2-Iodo-5-nitrosobenzamide is not readily available in public

databases and literature. This guide provides a summary of available data for structurally

related compounds to infer potential spectral characteristics and outlines a general

methodology for the synthesis and characterization of the target compound.

Introduction
2-Iodo-5-nitrosobenzamide is a halogenated aromatic nitroso compound. Such molecules are

of interest in medicinal chemistry and materials science due to the unique reactivity of the

nitroso group and the influence of the iodo-substituent. Spectroscopic characterization is

fundamental to confirming the structure and purity of such compounds. This document aims to

provide a predictive overview of the spectral properties of 2-Iodo-5-nitrosobenzamide based

on data from analogous structures and to propose a general experimental workflow for its

synthesis and analysis.

Spectral Data of Structurally Related Compounds
To approximate the spectral characteristics of 2-Iodo-5-nitrosobenzamide, data from related

iodo- and nitro/nitroso-substituted benzamides and similar aromatic compounds are presented

below. These compounds share key structural motifs that influence their spectral properties.
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Compound Name
1H NMR (CDCl3, δ
ppm)

13C NMR (CDCl3, δ
ppm)

IR (cm-1)

2-Iodo-N-isopropyl-5-

methoxybenzamide

7.76 (1H, d, J=7.3),

7.59 (1H, td, J=7.3,

1.4), 7.50-7.47 (1H,

m), 7.39-7.35 (1H, m),

3.16-3.13 (2H, m),

2.71-2.68 (2H, m)

207.1, 155.1, 137.0,

134.6, 127.2, 126.6,

123.7, 36.2, 25.7

Data not available in

provided search

results

1-Iodo-2-nitrobenzene

8.035 (A), 7.845 (B),

7.488 (C), 7.275 (D)

with J(A,C)=1.5Hz,

J(A,D)=7.8Hz,

J(B,C)=7.9Hz,

J(B,D)=1.8Hz

Data not available in

provided search

results

Data not available in

provided search

results

2-Iodo-5-nitrobenzoic

acid

Data not available in

provided search

results

Data not available in

provided search

results

Data not available in

provided search

results

Predicted Spectral Characteristics of 2-Iodo-5-
nitrosobenzamide
Based on general principles of NMR and IR spectroscopy for aromatic compounds, the

following characteristics can be predicted for 2-Iodo-5-nitrosobenzamide.

1H NMR Spectroscopy
The aromatic region would likely display three distinct signals corresponding to the protons on

the benzene ring. The chemical shifts would be influenced by the electron-withdrawing nature

of the iodo, nitroso, and benzamide groups. The protons ortho to the iodo and nitroso groups

would be expected to be the most deshielded (downfield shift). The amide protons (-CONH2)

would appear as a broad singlet, typically in the range of 5.5-8.5 ppm, and its chemical shift

can be solvent-dependent.

13C NMR Spectroscopy
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The 13C NMR spectrum would show six signals for the aromatic carbons and one for the

carbonyl carbon of the amide. The carbon bearing the iodo group (C-I) would exhibit a

characteristic upfield shift due to the heavy atom effect. The carbons attached to the electron-

withdrawing nitroso and amide groups would be shifted downfield.

IR Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the functional

groups present:

N-H stretching of the primary amide would appear as two bands in the region of 3400-3100

cm-1.

C=O stretching (Amide I band) would be a strong absorption around 1680-1640 cm-1.

N-H bending (Amide II band) would be observed near 1640-1550 cm-1.

N=O stretching of the nitroso group is expected in the range of 1500-1620 cm-1 for aromatic

nitroso compounds.[1]

C-I stretching would appear in the far-infrared region, typically below 600 cm-1.

Proposed Experimental Workflow
The synthesis and characterization of 2-Iodo-5-nitrosobenzamide would likely follow a multi-

step process. Below is a proposed workflow, visualized using Graphviz.

Synthetic Pathway
A plausible synthetic route could involve the diazotization of an appropriate amino-

iodobenzamide followed by a Sandmeyer-type reaction or direct reduction of a corresponding

nitro compound. A more direct approach might involve the oxidation of a hydroxylamine

precursor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://baranlab.org/images/grpmtgpdf/dao_2014.pdf
https://www.benchchem.com/product/b15164458?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15164458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Amino-5-nitrobenzamide 2-Iodo-5-nitrobenzamide

 Diazotization,
 KI 2-Iodo-5-aminobenzamide

 Reduction
(e.g., SnCl2/HCl) 2-Iodo-5-nitrosobenzamide

 Oxidation
(e.g., Oxone®) 

Crude Product Purification
(Crystallization/Chromatography)

Purity Assessment
(HPLC, LC-MS) Structural Confirmation

NMR (1H, 13C)

IR Spectroscopy

Mass Spectrometry

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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